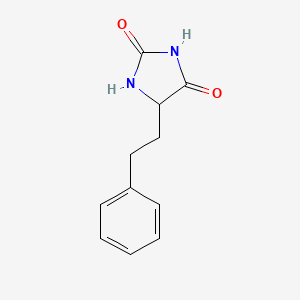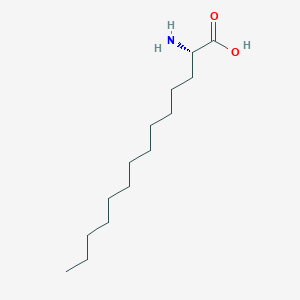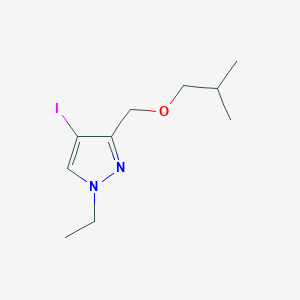![molecular formula C17H23N3O4 B2660629 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea CAS No. 954588-99-9](/img/structure/B2660629.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are widely known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, providing important pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea can involve several synthetic strategies, starting with the preparation of benzo[d][1,3]dioxole derivatives, followed by the formation of the pyrrolidine ring and the subsequent coupling with urea.
Benzo[d][1,3]dioxole Derivative Formation: : This typically involves the cyclization of catechol with methylene chloride under acidic conditions to yield the benzo[d][1,3]dioxole structure.
Pyrrolidine Ring Formation: : The pyrrolidine ring can be formed via a reaction between the benzo[d][1,3]dioxole derivative and an appropriate amine under reductive amination conditions.
Urea Coupling: : Finally, the key urea structure is introduced by reacting the intermediate product with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: In industrial settings, these reactions are often optimized for high yield and purity. Continuous flow reactors can be used to maintain consistent reaction conditions, ensuring scalability and efficiency. Solvent selection, temperature control, and reaction time are meticulously adjusted to maximize the output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea undergoes various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming different oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the carbonyl group in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride can reduce specific functionalities.
Substitution: : Typical reagents include alkyl halides, acyl chlorides, or nitration reagents under controlled temperatures.
Major Products Formed: The major products are primarily oxidized or substituted derivatives of the original compound, which can exhibit significantly different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea has applications in various fields such as:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules. Medicine : Explored for its potential therapeutic properties, particularly in the design of novel drug candidates. Industry : Utilized in the development of new materials with specific properties such as improved stability or reactivity.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, often involving hydrogen bonding and Van der Waals forces. Specific targets can include enzymes and receptors where the compound can inhibit or activate biological pathways.
Molecular Targets and Pathways: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea targets specific proteins within cells, potentially modifying their activity or expression. Pathways such as signal transduction, cell cycle regulation, and metabolic processes can be affected.
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(tert-butyl)urea
5-Oxopyrrolidine-1-carboxamide
Benzo[d][1,3]dioxole-5-carboxylic acid derivatives
Comparison and Uniqueness: Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring and the specific urea derivative allows for a broad range of interactions and applications that may not be as pronounced in the other compounds.
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19-16(22)18-8-11-6-15(21)20(9-11)12-4-5-13-14(7-12)24-10-23-13/h4-5,7,11H,6,8-10H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRWIZMSOUSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)
![2-fluoro-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2660552.png)



![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)



![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)

